molecular formula C8H8Br2O2 B14590933 4,6-Dibromo-2,5-dimethylbenzene-1,3-diol CAS No. 61621-48-5

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol

Katalognummer: B14590933
CAS-Nummer: 61621-48-5
Molekulargewicht: 295.96 g/mol
InChI-Schlüssel: FPLYOLXJAHFNCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol is an organic compound with the molecular formula C₈H₈Br₂O₂ It is a derivative of benzene, characterized by the presence of two bromine atoms and two hydroxyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-2,5-dimethylbenzene-1,3-diol typically involves the bromination of 2,5-dimethylresorcinol. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the electrophilic aromatic substitution mechanism, where bromine atoms are introduced to the benzene ring at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,6-dibromo-2,5-dimethylbenzene-1,3-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylresorcinol: Lacks bromine atoms, making it less reactive in certain chemical reactions.

    4,6-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties and reactivity.

Uniqueness

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61621-48-5

Molekularformel

C8H8Br2O2

Molekulargewicht

295.96 g/mol

IUPAC-Name

4,6-dibromo-2,5-dimethylbenzene-1,3-diol

InChI

InChI=1S/C8H8Br2O2/c1-3-5(9)7(11)4(2)8(12)6(3)10/h11-12H,1-2H3

InChI-Schlüssel

FPLYOLXJAHFNCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1O)Br)C)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.